molecular formula C13H19BN2O4 B1420443 N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 956821-93-5

N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B1420443
CAS No.: 956821-93-5
M. Wt: 278.11 g/mol
InChI Key: XTOIYOHQFNGBRM-UHFFFAOYSA-N
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Description

N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 956821-93-5) is a boronate ester-functionalized aniline derivative with a molecular weight of 278.12 g/mol . Its structure features a nitro (-NO₂) group at the 2-position and a methyl (-CH₃) group on the amine nitrogen, while the 4-position is substituted with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This compound is primarily used in organic synthesis, particularly as a precursor for fluorescent probes targeting reactive oxygen species like nitric oxide (NO) .

Key spectral data includes:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.64 (s, 1H), 8.19 (br. s, 1H), 7.83–7.81 (d, 1H), 6.82–6.79 (d, 1H), 3.05–3.03 (d, 3H), 1.33 (s, 12H) .
  • ¹³C NMR (400 MHz, CDCl₃): δ 147.87, 141.72, 134.29, 131.96, 112.54, 83.90, 29.74, 25.03, 24.85 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the following steps:

    Borylation: The incorporation of the boronate ester group, often achieved through a Suzuki-Miyaura coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and borylation processes, utilizing automated reactors and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Key Chemical Reactions

N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo several significant chemical reactions:

  • Suzuki-Miyaura Coupling: The boronic ester group participates in Suzuki-Miyaura coupling reactions, which are palladium-catalyzed cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.

  • Oxidation: The nitro group can be converted to other functional groups using oxidizing agents like potassium permanganate.

  • Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring. The specific conditions depend on the substituent.

  • Hydrolysis : The boron-oxygen bond in the dioxaborolane ring can undergo hydrolysis .

Reaction Types and Conditions

Reaction TypeDescriptionCommon ReagentsMajor Products
OxidationConversion of the nitro group to other functional groups using oxidizing agents.Potassium permanganate, chromium trioxideVarious functional groups depending on the oxidizing agent used
ReductionReduction of the nitro group to an amine using reducing agents.Hydrogen gas with palladium catalyst, sodium borohydrideAmine derivative from the reduction of the nitro group
SubstitutionElectrophilic and nucleophilic substitution reactions on the aromatic ring; conditions vary depending on the substituent.Catalysts and specific solvents depending on the substituentProducts vary based on the type of substitution reaction
Suzuki-Miyaura CouplingPalladium-catalyzed cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.Palladium catalyst, base, and appropriate solventAryl or vinyl coupling products

Spectroscopic and Analytical Data

The synthesis of this compound is monitored using techniques such as thin-layer chromatography and NMR spectroscopy to confirm the formation of desired intermediates and products. The compound's InChI key is PDOCHUNTQBWHJH-UHFFFAOYSA-N, which facilitates its identification in chemical databases.

Scientific Research Applications

Organic Synthesis

N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is often utilized as a reagent in organic synthesis due to its boron-containing structure. Its applications include:

  • Cross-Coupling Reactions : The compound serves as a boronic acid pinacol ester, which can participate in Suzuki-Miyaura coupling reactions. This reaction is crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Table 1: Comparison of Cross-Coupling Reagents

Reagent TypeExample CompoundAdvantages
Boronic AcidN-Methyl-2-nitro-4-(4,4,5,5-tetramethyl...)High reactivity and selectivity
Aryl HalidesVarious aryl bromidesVersatile substrates
ConditionsPd-catalyzed reactionsMild conditions required

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that derivatives of N-Methyl-2-nitroaniline exhibit cytotoxic effects against various cancer cell lines. The nitro group may play a role in enhancing the compound's biological activity by participating in redox reactions within cells .

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of N-Methyl-2-nitroaniline derivatives on MCF-7 breast cancer cells. Results indicated that specific modifications to the nitrogen and boron moieties significantly increased cytotoxicity compared to unmodified compounds.

Materials Science

In materials science, this compound is being explored for its role in developing new materials:

  • Polymer Chemistry : The compound can be used to synthesize polymers with enhanced properties such as thermal stability and mechanical strength. Its unique structure allows for the incorporation into polymer matrices where it can improve performance characteristics .

Table 2: Properties of Polymers Incorporating Boron Compounds

PropertyTraditional PolymersPolymers with Boron Compounds
Thermal StabilityModerateHigh
Mechanical StrengthLowEnhanced
Chemical ResistanceLimitedImproved

Mechanism of Action

The mechanism of action of N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, while the boronate ester group can participate in various coupling reactions, facilitating the formation of complex molecular structures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aniline Ring

(a) N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

  • CAS : 171364-78-6
  • Molecular Weight : 275.20 g/mol
  • Key Differences: Replaces the nitro and methyl groups with dimethylamino (-N(CH₃)₂) at the 4-position.
  • Applications : Used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) due to its electron-rich arylboronate group .
  • Synthesis : Prepared via C-H borylation of N,N-dimethylaniline derivatives .

(b) N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

  • CAS : 920304-57-0
  • Molecular Weight : 275.20 g/mol
  • Key Differences: Features diethylamino (-N(C₂H₅)₂) instead of nitro and methyl groups.
  • Applications : Functions as a ligand or intermediate in optoelectronic materials .

(c) 4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline

  • Key Differences : Contains methoxy (-OCH₃) groups at both the 4- and 4′-positions, enhancing electron-donating properties.
  • Applications : Used in the synthesis of conjugated polymers for organic electronics .

Functional Group Comparisons

(a) Boronate Esters with Fluorescent Probes

Compounds like (E)-DSTBPin and (E)-CSTBPin () incorporate styryl or cyano groups for fluorescence quenching/activation in hydrogen peroxide detection. In contrast, the target compound’s nitro group enables NO sensing via reductive mechanisms .

(b) Amide and Carbamate Derivatives

  • tert-Butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate : Used in peptide coupling reactions, with a protective tert-butoxycarbonyl (Boc) group .
  • 6-Phenyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)hexanamide : Designed as a tubulin inhibitor for cancer therapy .

Comparative Data Table

Compound Name CAS Molecular Weight (g/mol) Key Substituents Applications
N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 956821-93-5 278.12 -NO₂, -CH₃, pinacol boronate NO probes, organic synthesis
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 171364-78-6 275.20 -N(CH₃)₂, pinacol boronate Cross-coupling reactions
N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 920304-57-0 275.20 -N(C₂H₅)₂, pinacol boronate Optoelectronic materials
(E)-DSTBPin - ~330 (estimated) Styryl, -N(CH₃)₂, pinacol boronate H₂O₂ detection
4-Methoxy-N-(4-methoxyphenyl)-N-(4-(pinacol boronate)phenyl)aniline - ~400 (estimated) -OCH₃, pinacol boronate Conjugated polymers

Biological Activity

N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound with potential applications in various biological contexts. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C13H19BN2O4
  • Molecular Weight : 278.12 g/mol
  • CAS Number : 956821-93-5
  • Structure : The compound features a nitro group and a boron-containing dioxaborolane moiety, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential areas of interest:

  • Antiparasitic Activity : Preliminary studies suggest that modifications in the structure of similar compounds can enhance antiparasitic properties. The presence of the nitro group is often associated with increased activity against various parasites .
  • Cellular Mechanisms : The compound's interaction with cellular targets remains under investigation. It is hypothesized that the dioxaborolane moiety could facilitate specific binding to biomolecules or influence metabolic pathways .
  • Toxicity and Safety : Safety profiles are essential for any compound intended for therapeutic use. Current data indicate that while the compound has beneficial properties, further studies are needed to fully assess its toxicity in vivo .

Research Findings

Recent studies have focused on optimizing similar compounds to enhance their biological efficacy. Key findings include:

  • Metabolic Stability : Modifications to the molecular structure can significantly affect metabolic stability and solubility in biological systems. For instance, compounds with enhanced lipophilicity showed improved activity against resistant strains of parasites .
  • Mechanism of Action : Research has indicated that the structural elements of compounds like this compound may alter their mechanism of action against target organisms. Studies on related compounds revealed that specific substitutions could either enhance or diminish their biological activity .

Case Studies

Several case studies highlight the biological activity of structurally related compounds:

  • Dihydroquinazolinone Derivatives : A study demonstrated that modifications in the molecular scaffold could lead to significant changes in antiparasitic activity. Compounds with similar nitro groups were evaluated for their efficacy against malaria parasites and showed varying degrees of potency depending on their structural configuration .
  • Boronic Acid Derivatives : Research on boronic acid derivatives has illustrated their potential as therapeutic agents due to their ability to interact with biomolecules involved in disease pathways. This suggests a promising avenue for exploring this compound in drug development .

Data Table: Summary of Biological Activities

Compound NameCAS NumberActivity TypeKey Findings
This compound956821-93-5AntiparasiticPotential enhancement through structural modification
Related DihydroquinazolinoneVariesAntiparasiticVaried potency based on structural changes
Boronic Acid DerivativesVariesTherapeutic potentialInteraction with disease-related biomolecules

Q & A

Basic Questions

Q. What are the optimal synthetic routes for N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, and how can purity be verified?

  • Methodology : The compound is synthesized via palladium-catalyzed cross-coupling reactions, such as the Miyaura-Suyuki reaction, using halogenated precursors (e.g., chloro- or bromoarenes) and boronate esters. For example, yields vary between 21% (from chloroarenes) and 65% (from bromoarenes) depending on the halogen's leaving-group ability . Post-synthesis purification involves silica gel chromatography, and purity is confirmed via 1H^1H-NMR (e.g., δ 8.64 ppm for aromatic protons) and mass spectrometry (DART-MS) to match calculated exact masses .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology : Key techniques include:

  • 1H^1H-NMR and 13C^{13}C-NMR : To confirm substituent positions and boronate ester integration (e.g., δ 1.33 ppm for pinacol methyl groups) .
  • Mass Spectrometry (DART-MS) : For molecular ion verification (e.g., [M+H]+^+ at m/z 288.15) .
  • X-ray Crystallography : For structural elucidation (if single crystals are obtained), using programs like SHELXL for refinement .

Q. How does the nitro group influence stability during storage and handling?

  • Methodology : The electron-withdrawing nitro group increases electrophilicity but may lead to sensitivity under basic or reducing conditions. Storage at 2–8°C in inert atmospheres is recommended to prevent decomposition. Stability is monitored via periodic 1H^1H-NMR comparisons .

Advanced Research Questions

Q. How do electronic effects of the nitro and boronate groups influence reactivity in cross-coupling reactions?

  • Methodology : The nitro group deactivates the aromatic ring, potentially slowing coupling reactions. Computational studies (e.g., DFT) or Hammett parameters can quantify electronic effects. Optimized conditions may require stronger bases (e.g., K3 _3PO4 _4) or elevated temperatures to overcome deactivation .

Q. What experimental designs resolve contradictions in synthetic yields from chloro- vs. bromoarene precursors?

  • Methodology : Bromoarenes typically yield higher conversions (e.g., 65% vs. 21% for chloroarenes) due to better leaving-group ability. Controlled experiments comparing Pd catalysts (e.g., Pd(PPh3 _3)4 _4 vs. PdCl2 _2(dppf)) and bases (e.g., Na2 _2CO3 _3 vs. Cs2 _2CO3 _3) can isolate variables. Kinetic studies (e.g., monitoring via 1H^1H-NMR) clarify rate differences .

Q. How can this compound be applied as a nitric oxide probe in photophysical studies?

  • Methodology : The boronate ester acts as a reactive handle for NO detection. Fluorescence lifetime imaging microscopy (FLIM) tracks NO-induced structural changes. Calibration involves exposing the compound to NO donors (e.g., SNAP) and measuring emission decay kinetics .

Q. What role does this compound play in designing type I photosensitizers?

  • Methodology : The boronate group facilitates conjugation with aromatic systems for triplet-state tuning. Photophysical assays (e.g., singlet oxygen quantum yield measurements) evaluate photosensitizing efficiency. Comparative studies with analogs (e.g., N,N-diphenyl derivatives) identify structure-activity relationships .

Properties

IUPAC Name

N-methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BN2O4/c1-12(2)13(3,4)20-14(19-12)9-6-7-10(15-5)11(8-9)16(17)18/h6-8,15H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOIYOHQFNGBRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675054
Record name N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956821-93-5
Record name N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

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